![molecular formula C13H16BNO3 B1378954 Benzo[D]oxazol-2-ylboronic acid pinacol ester CAS No. 1510787-95-7](/img/structure/B1378954.png)
Benzo[D]oxazol-2-ylboronic acid pinacol ester
Overview
Description
Benzo[D]oxazol-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C13H16BNO3 . It is a synthetically versatile pinacol boronic ester group (Bpin) which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature. For instance, a study described a facile synthetic route to the new 2-TIPS PS-oxazol-5-ylboronic acid pinacol ester . Its reactivity toward Suzuki cross-coupling reaction was studied to provide various 5-(het)aryloxazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]oxazol-2-yl group and a boronic acid pinacol ester group . The Bpin group is generally perceived to be a sterically bulky substituent, but recent studies show that it has a surprisingly small A-value . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In addition, a study reported the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Benzo[D]oxazol-2-ylboronic acid pinacol ester is primarily utilized in organic synthesis, particularly in Suzuki cross-coupling reactions. Primas et al. (2009) detailed a synthetic route for thiazol-5-ylboronic acid pinacol ester, focusing on its reactivity in Suzuki cross-coupling to produce various 5-arylthiazoles. This work underscores the compound's role in facilitating diverse coupling reactions, emphasizing its significance in synthesizing complex organic molecules (Primas, Bouillon, Lancelot, El-Kashef, & Rault, 2009).
Catalysis and Polymerization
The compound's applications extend to catalysis and polymerization processes. Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization, highlighting the synthesis of high-molecular-weight π-conjugated polymers with boronic acid ester moieties. This showcases the compound's utility in creating polymers with specific functional ends, vital for material science and engineering applications (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Analytical and Medicinal Chemistry
In the realm of analytical chemistry, strategies for analyzing highly reactive pinacolboronate esters were explored by Zhong et al. (2012), emphasizing the challenges and solutions for handling and analyzing these compounds, indicating their relevance in quality control and synthesis processes (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012). Additionally, the study by Clemente et al. (2017) on [18F]fluorination of arylboronic acid pinacol ester scaffolds synthesized through convergence techniques underscores its potential in PET labeling and molecular imaging, vital for drug development and diagnostic imaging (Clemente, Zarganes-Tzitzikas, Antunes, Dömling, & Elsinga, 2017).
Mechanism of Action
Target of Action
The primary target of Benzo[D]oxazol-2-ylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds via the SM coupling reaction . This is a valuable transformation in organic synthesis .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be more effective under these conditions.
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-15-9-7-5-6-8-10(9)16-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIOEZICRGMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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